molecular formula C27H26N2O6 B13386799 Z-Dab(Fmoc)-OH

Z-Dab(Fmoc)-OH

Cat. No.: B13386799
M. Wt: 474.5 g/mol
InChI Key: XVQCVMKVEGLEGU-UHFFFAOYSA-N
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Description

Z-Dab(Fmoc)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of 2,3-diaminobutyric acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Dab(Fmoc)-OH typically involves the protection of the amino groups of 2,3-diaminobutyric acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-Dab(Fmoc)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in DMF.

    Coupling Reagents: HCTU and DIPEA.

    Solvents: DMF, dichloromethane (DCM).

Major Products Formed: The major products formed from these reactions are peptides and proteins with specific sequences, where this compound is incorporated as a building block .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Z-Dab(Fmoc)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Uniqueness: Z-Dab(Fmoc)-OH is unique due to its Fmoc protection, which is widely used in SPPS. The Fmoc group is easily removed under mild basic conditions, making it a preferred choice for peptide synthesis. In contrast, Boc protection requires acidic conditions for removal, which can be harsh on sensitive peptide sequences .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQCVMKVEGLEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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